molecular formula C19H19FN4S B6042738 N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B6042738
M. Wt: 354.4 g/mol
InChI Key: MQRZFLTZAFJYSE-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the pyrrolidine and pyridine rings. Common synthetic routes may involve the use of starting materials such as 2-fluoroaniline, pyridine-2-carbaldehyde, and pyrrolidine. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-(2-fluorophenyl)-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4S/c20-15-6-1-2-7-16(15)23-19-22-12-14(25-19)13-24-11-5-9-18(24)17-8-3-4-10-21-17/h1-4,6-8,10,12,18H,5,9,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRZFLTZAFJYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CN=C(S2)NC3=CC=CC=C3F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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